potassium 2-[3-(trifluoromethyl)pyridin-4-yl]acetate
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Overview
Description
Potassium 2-[3-(trifluoromethyl)pyridin-4-yl]acetate is a chemical compound that features a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium 2-[3-(trifluoromethyl)pyridin-4-yl]acetate typically involves the reaction of 3-(trifluoromethyl)pyridine with potassium hydroxide and acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of 3-(trifluoromethyl)pyridine with potassium hydroxide: This step involves the deprotonation of the pyridine ring, forming a potassium salt.
Addition of acetic acid: The acetic acid reacts with the potassium salt to form this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Potassium 2-[3-(trifluoromethyl)pyridin-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Compounds with reduced functional groups.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Potassium 2-[3-(trifluoromethyl)pyridin-4-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of potassium 2-[3-(trifluoromethyl)pyridin-4-yl]acetate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The pyridine ring can participate in various binding interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- Potassium 2-methoxy-3-(trifluoromethyl)pyridine-4-trifluoroborate
- Potassium 2-(trifluoromethyl)pyridine-3-trifluoroborate
Uniqueness
Potassium 2-[3-(trifluoromethyl)pyridin-4-yl]acetate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. The presence of the trifluoromethyl group also imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable for various applications.
Properties
CAS No. |
1909317-39-0 |
---|---|
Molecular Formula |
C8H5F3KNO2 |
Molecular Weight |
243.2 |
Purity |
85 |
Origin of Product |
United States |
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